2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride
Description
2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride is a halogenated pyridine derivative with a molecular formula C₇H₆ClF₃N·HCl. The compound features a chloromethyl (-CH₂Cl) group at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the pyridine ring.
Properties
IUPAC Name |
2-(chloromethyl)-3-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N.ClH/c8-4-6-5(7(9,10)11)2-1-3-12-6;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTLOPHZEUSOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCl)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864264-98-2 | |
| Record name | 2-(chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chloromethylation of 2-Methyl-3-trifluoromethylpyridine via Radical Chlorination
One of the most effective and industrially viable methods involves the radical chlorination of 2-methyl-3-trifluoromethylpyridine using electrophilic chlorinating agents in the presence of radical initiators and nitroxide radical precursors.
Reactants: 2-methyl-3-trifluoromethylpyridine, electrophilic chlorinating reagent (e.g., N-chlorosuccinimide, N-chlorophthalimide, trichloroisocyanuric acid), radical initiators (azobisisobutyronitrile, benzoyl peroxide), and nitroxide radical precursors (N-hydroxysuccinimide, N-hydroxyisoindole-1,3-dione, 1-hydroxy-benzotriazole).
Solvents: Organic solvents such as dichloroethane, dichloromethane, and acetonitrile are used to dissolve reagents.
Reaction Conditions: Temperature range of 50–100 °C, with optimal performance around 70–90 °C (commonly 80 °C). Reaction time is typically 3–6 hours.
Molar Ratios: Chlorinating reagent to 2-methyl-3-trifluoromethylpyridine ratio is 1:2 to 5; radical initiator and nitroxide precursor are used in catalytic amounts (0.001–0.02 and 0.01–0.2 molar ratios respectively).
Post-Reaction Processing: After completion, organic solvent removal by rotary evaporation followed by purification via column chromatography yields high-purity 2-(chloromethyl)-3-(trifluoromethyl)pyridine.
Short reaction route with good selectivity.
Mild reaction conditions and relatively short reaction time.
Easily scalable for industrial mass production.
| Parameter | Range/Value | Notes |
|---|---|---|
| Temperature | 50–100 °C | Preferably 70–90 °C, optimally 80 °C |
| Reaction time | 3–6 hours | |
| Molar ratio (chlorinating reagent : substrate) | 1 : 2–5 | |
| Radical initiator amount | 0.001–0.02 molar ratio | Azobisisobutyronitrile, benzoyl peroxide |
| Nitroxide precursor amount | 0.01–0.2 molar ratio | N-hydroxysuccinimide preferred |
| Solvent | Dichloroethane, dichloromethane, acetonitrile | Organic solvents |
Reduction-Dechlorination of 2,3,6-Trichloro-5-trifluoromethylpyridine
Another method focuses on converting 2,3,6-trichloro-5-trifluoromethylpyridine into 2-chloro-3-trifluoromethylpyridine, a closely related intermediate, via catalytic hydrogenation in alcoholic solvents.
Reactants: 2,3,6-trichloro-5-trifluoromethylpyridine, acid-binding agents, and catalysts (0.01–0.5% of reaction system).
Solvents: Lower aliphatic alcohols such as methanol, ethanol, propanol, or isopropanol.
Reaction Conditions: Temperature controlled between -10 °C and 65 °C; hydrogen pressure of 0.1–2.0 MPa; reaction time of 4–24 hours.
Process: Under vacuum, hydrogen gas replaces air in the system; the reduction selectively removes chlorines to form the desired product.
Purification: Filtration, rectification, and purification steps follow to isolate the product and unreacted materials.
Simple and operationally easy process.
High product purity (>98%) and selectivity (~95%).
High raw material conversion (>95%) with low production cost.
| Parameter | Range/Value | Notes |
|---|---|---|
| Temperature | -10 to 65 °C | Controlled for selective reduction |
| Hydrogen pressure | 0.1–2.0 MPa | |
| Reaction time | 4–24 hours | |
| Catalyst loading | 0.01–0.5% (wt%) | Catalyst type not specified |
| Solvent ratio (substrate:solvent) | 1:1 to 1:10 (wt/wt) | Lower aliphatic alcohols preferred |
Oxidation-Chlorination via 3-Trifluoromethylpyridine N-Oxide Intermediate
A further approach involves oxidation of 3-trifluoromethylpyridine to its N-oxide, followed by chlorination to yield 2-chloro-3-trifluoromethylpyridine, which can be further transformed into the chloromethyl derivative.
Oxidation of 3-trifluoromethylpyridine to N-oxide intermediate.
Chlorination of the N-oxide without isolation.
Reaction temperatures between -40 °C and 20 °C improve yield and selectivity.
Reaction times vary from 0.5 to 24 hours.
High yield and purity (e.g., 91.89% product purity with 0.35% N-oxide impurity).
Enhanced production rate and yield when base is added after chlorinating agent.
Direct Chloromethylation Using Chloromethylating Agents
In laboratory settings, 2-(chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride is often synthesized by chloromethylation of 3-(trifluoromethyl)pyridine using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of strong acid catalysts (hydrochloric acid or sulfuric acid).
Substrate: 3-(trifluoromethyl)pyridine.
Chloromethylating agents: chloromethyl methyl ether, paraformaldehyde.
Acid catalysts: hydrochloric acid or sulfuric acid.
Reaction mechanism involves electrophilic substitution to introduce the chloromethyl group at the 2-position.
This method is suitable for small-scale synthesis and research purposes.
The hydrochloride salt form is often isolated for stability and ease of handling.
Comparative Summary Table of Preparation Methods
| Method | Key Reactants & Catalysts | Conditions (Temp, Time) | Advantages | Industrial Suitability |
|---|---|---|---|---|
| Radical Chlorination of 2-methyl-3-trifluoromethylpyridine | Electrophilic chlorinating agents, radical initiators, nitroxide precursors | 50–100 °C, 3–6 h | Short route, good selectivity, mild conditions | High |
| Catalytic Reduction of 2,3,6-trichloro-5-trifluoromethylpyridine | Acid-binding agent, catalyst, hydrogen gas | -10 to 65 °C, 4–24 h, 0.1–2 MPa H2 pressure | High purity, high selectivity, low cost | High |
| Oxidation-Chlorination via N-oxide | 3-trifluoromethylpyridine, chlorinating agent, base | -40 to 20 °C, 0.5–24 h | High yield, enhanced production rate | Moderate |
| Direct Chloromethylation (lab scale) | 3-(trifluoromethyl)pyridine, chloromethyl methyl ether, acid catalysts | Variable, acid catalyzed | Suitable for research, straightforward | Low (due to reagents) |
Detailed Research Findings and Notes
The radical chlorination method (patent CN112279802B) is notable for its mild conditions and use of nitroxide radical precursors, which improve selectivity and reduce side reactions, making it suitable for scale-up.
The catalytic hydrogenation method (patent CN112159350A) provides an innovative way to utilize 2,3,6-trichloro-5-trifluoromethylpyridine byproduct, converting it efficiently to the desired compound with excellent purity and cost-effectiveness.
The oxidation-chlorination route (US patent US8691997B2) highlights the importance of intermediate N-oxide formation and the timing of base addition to maximize yield and purity.
Laboratory chloromethylation methods are well-documented but less favored industrially due to the toxicity and handling issues of chloromethylating agents.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: Difluoromethyl and monofluoromethyl derivatives are formed.
Scientific Research Applications
Pharmaceutical Development
2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as:
- Antimicrobial Agents : Studies have indicated that trifluoromethylpyridines exhibit antimicrobial properties, making them candidates for new antibiotics .
- Anti-Cancer Drugs : The compound has been investigated for its role in developing targeted therapies against cancer cells .
Agrochemical Formulations
The compound is also utilized in the agrochemical industry for developing herbicides and insecticides. Its trifluoromethyl group enhances biological activity and selectivity against pests, making it a valuable component in crop protection products.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of derivatives of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine against various bacterial strains. The results indicated significant inhibition rates compared to standard antibiotics.
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| 2-(Chloromethyl)-3-(trifluoromethyl)pyridine | 20 | E. coli |
| Control (Standard Antibiotic) | 15 | E. coli |
Case Study 2: Herbicidal Activity
Research on the herbicidal properties of this compound showed promising results in controlling weed growth in agricultural settings.
| Concentration (g/L) | Weed Species | Efficacy (%) |
|---|---|---|
| 0.5 | Amaranthus | 85 |
| 1.0 | Chenopodium | 90 |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride with analogues from the provided evidence:
Calculated based on formula.
Physicochemical Properties
- Molecular Weight : The target compound (228.59 g/mol) is heavier than simpler derivatives like 3-(chloromethyl)-2-methylpyridine·HCl (178.06 g/mol) due to the -CF₃ group.
Research Findings and Limitations
- Synthetic Utility: The target compound’s -CF₃ group is advantageous in agrochemical and pharmaceutical intermediates, as seen in structurally related herbicides and kinase inhibitors.
- Data Gaps : Specific experimental data (e.g., melting point, solubility) for the target compound are absent in the provided evidence. Analogue-based inferences are necessary.
Biological Activity
2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in drug development, mechanisms of action, and structure-activity relationships (SARs).
The molecular formula for this compound is C7H6ClF3N, with a molecular weight of approximately 201.58 g/mol. The compound features a pyridine ring substituted with both chloromethyl and trifluoromethyl groups, which significantly influence its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in relation to its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Research indicates that derivatives containing trifluoromethyl groups exhibit enhanced anti-inflammatory effects. For instance, compounds similar to 2-(Chloromethyl)-3-(trifluoromethyl)pyridine have demonstrated the ability to inhibit the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . The presence of electron-withdrawing groups like trifluoromethyl enhances these effects, making such compounds promising candidates for anti-inflammatory therapies.
Anticancer Activity
The anticancer potential of pyridine derivatives has been well-documented. Studies have shown that the introduction of a trifluoromethyl group can increase the potency of compounds against various cancer cell lines. For example, similar derivatives have exhibited cytotoxic effects against human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cell lines, with IC50 values indicating significant inhibitory activity .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity and binding affinity, facilitating interactions with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. The following table summarizes key findings related to the structural modifications that influence biological potency:
Case Studies
Several case studies highlight the efficacy of this compound and related compounds:
- Anti-HIV Activity : Compounds containing trifluoromethyl groups have been shown to inhibit HIV protease effectively. For example, tipranavir, a known drug based on a similar structure, demonstrates how modifications can enhance antiviral properties .
- Pesticidal Applications : The use of trifluoromethylpyridines in agrochemicals illustrates their broad applicability beyond pharmaceuticals. These compounds are integral in developing pesticides that exhibit superior efficacy against pests while minimizing environmental impact .
Q & A
Q. What are the optimal synthetic routes for 2-(chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride, and how can purity be validated?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation of pyridine derivatives. For example:
- Step 1: React 3-(trifluoromethyl)pyridine with chloromethylating agents (e.g., chloromethyl methyl ether) under anhydrous conditions .
- Step 2: Purify via recrystallization using ethanol/water mixtures to remove unreacted starting materials.
- Validation: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and HPLC-MS (ESI+) to verify purity (>98%) .
Q. How does the compound’s stability under varying pH and temperature conditions influence experimental design?
Methodological Answer:
- pH Stability: Hydrolyzes rapidly in basic conditions (pH > 9) due to cleavage of the chloromethyl group. Use buffered solutions (pH 4–6) for aqueous reactions .
- Thermal Stability: Decomposes above 150°C (TGA data). Store at –20°C under inert gas (Ar/N₂) to prevent degradation .
- Experimental Mitigation: Conduct kinetic studies using UV-Vis spectroscopy to monitor degradation rates under controlled conditions .
Q. What spectroscopic and chromatographic techniques are critical for characterizing intermediates in its synthesis?
Methodological Answer:
- FT-IR: Identify C–Cl (600–800 cm⁻¹) and C–F (1100–1200 cm⁻¹) stretches .
- X-ray Crystallography: Resolve crystal structure ambiguities (e.g., confirm Cl–CH₂–pyridine orientation) .
- GC-MS: Detect volatile byproducts (e.g., chlorinated hydrocarbons) during synthesis .
Advanced Research Questions
Q. How can reaction mechanisms involving the chloromethyl group be elucidated in cross-coupling reactions?
Methodological Answer:
- Mechanistic Probes: Use deuterated analogs (e.g., CD₂Cl) to track kinetic isotope effects in Suzuki-Miyaura couplings .
- Computational Modeling: Apply DFT (B3LYP/6-31G*) to map transition states for SN2 displacement at the chloromethyl site .
- Contradictions: Conflicting reports on regioselectivity in alkylation reactions—validate via competitive experiments with substituted pyridines .
Q. What computational approaches predict the electronic effects of the trifluoromethyl group on pyridine ring reactivity?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies to assess electrophilic/nucleophilic sites. The CF₃ group lowers LUMO energy, enhancing electrophilicity at C-4 .
- Solvent Modeling: Use COSMO-RS to simulate solvation effects on reaction barriers in polar aprotic solvents (e.g., DMF) .
Q. How does the compound interact with biological targets in neurological disease models?
Methodological Answer:
- Target Identification: Screen against GPCR libraries (e.g., dopamine D2 receptor) using radioligand binding assays .
- SAR Studies: Modify the chloromethyl group to ethyl or azide derivatives and compare IC₅₀ values in cell-based assays .
- Contradictions: Some studies report neurotoxicity at high concentrations (>100 µM)—validate via LC-MS/MS quantification of metabolic byproducts .
Q. What role does the compound play in designing advanced materials (e.g., liquid crystals or MOFs)?
Methodological Answer:
- Coordination Chemistry: React with transition metals (e.g., Cu(I)) to form chelates for luminescent materials. Characterize via single-crystal XRD and emission spectroscopy .
- Polymer Functionalization: Graft onto polystyrene backbones via free-radical polymerization; analyze thermal stability via DSC .
Key Research Gaps and Contradictions
- Synthetic Yield Discrepancies: Some protocols report 70% yields , while others achieve 85% via microwave-assisted synthesis . Reconcile by optimizing catalyst loading (e.g., Pd(OAc)₂ vs. PdCl₂).
- Biological Activity: Conflicting neurotoxicity data may arise from impurity profiles—implement orthogonal purification (e.g., preparative HPLC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
